An In-Depth Technical Guide to 2-(3-Methoxyphenyl)quinoline: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)quinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(3-Methoxyphenyl)quinoline has emerged as a significant scaffold in medicinal chemistry, demonstrating a versatile profile for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications in drug discovery, with a particular focus on its role as a kinase inhibitor in oncology. We will delve into established synthetic protocols, explore its mechanism of action, and present its potential in targeting critical signaling pathways implicated in cancer and other diseases.
Chemical Identity: IUPAC Nomenclature and Synonyms
The unequivocally recognized IUPAC name for the compound is 2-(3-Methoxyphenyl)quinoline .
While this specific molecule is often referred to by its IUPAC name in scientific literature, researchers may encounter related structures with similar naming conventions. Understanding these variations is crucial for comprehensive literature searches and unambiguous communication. Common synonyms or related compound names that may appear in chemical databases include:
-
3-Methoxy-2-quinolylbenzene
-
Quinoline, 2-(3-methoxyphenyl)-
It is essential to distinguish this compound from its isomers, such as 2-(2-methoxyphenyl)quinoline and 2-(4-methoxyphenyl)quinoline, as the position of the methoxy group on the phenyl ring significantly influences the molecule's spatial arrangement and biological activity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2-(3-Methoxyphenyl)quinoline is fundamental for its application in drug development, including formulation and pharmacokinetic studies.
Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)quinoline
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | - |
| Molecular Weight | 235.28 g/mol | - |
| Appearance | White solid | [1] |
| Melting Point | Not explicitly reported; related compounds suggest a crystalline solid nature. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water. |
Spectroscopic Characterization:
The structural integrity of synthesized 2-(3-Methoxyphenyl)quinoline is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.46 (s, 1H), 8.36 (d, J = 7.7 Hz, 1H), 8.27 (d, J = 7.8 Hz, 1H), 8.19 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.6 Hz, 1H), 7.86 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.68–7.62 (m, 1H), 7.59–7.55 (m, 1H).[1]
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¹³C NMR (150 MHz, CDCl₃) δ: 155.6, 148.2, 140.4, 137.2, 131.4, 130.7, 130.0, 129.8, 129.3, 127.5, 127.4, 126.8, 118.6.[1]
-
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include C=N stretching of the quinoline ring, C-O stretching of the methoxy group, and C-H stretching of the aromatic rings.[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of 2-(3-Methoxyphenyl)quinoline
The synthesis of 2-arylquinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Established Synthetic Strategies
Three classical methods are predominantly employed for the synthesis of the quinoline core:
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Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][5] For the synthesis of 2-(3-Methoxyphenyl)quinoline, this would typically involve the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone derivative with a ketone bearing a 3-methoxyphenyl group. The reaction is usually catalyzed by an acid or a base.[4]
-
Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] To synthesize the target molecule, one could envision a reaction between aniline and a β-diketone functionalized with a 3-methoxyphenyl group.
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[8][9][10] The synthesis of 2-(3-Methoxyphenyl)quinoline via this route would likely involve the reaction of aniline with an α,β-unsaturated carbonyl compound derived from 3-methoxybenzaldehyde.
Detailed Experimental Protocol: Iron-Catalyzed Dehydrogenative Coupling
A modern and efficient method for the synthesis of 2-(3-Methoxyphenyl)quinoline involves an iron-catalyzed acceptorless dehydrogenative coupling reaction. This approach offers advantages in terms of catalyst abundance and environmental considerations.
Reaction Scheme:
A schematic of the iron-catalyzed synthesis.
Step-by-Step Methodology: [1]
-
Reactant Preparation: To a reaction vessel, add 2-aminobenzyl alcohol (0.5 mmol), 1-(3-methoxyphenyl)ethan-1-ol (1.5 mmol), an iron catalyst ([Fe], 2.0 mol%), and potassium tert-butoxide (KOt-Bu, 75 mol%).
-
Reaction Execution: The reaction mixture is heated at 120 °C for 24 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) as the eluent to afford 2-(3-Methoxyphenyl)quinoline as a white solid.
Self-Validation: The success of the synthesis is validated by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the data presented in Section 2. The yield of the reaction should be recorded to assess the efficiency of the protocol.
Biological Activity and Therapeutic Potential
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[11][12][13][14] 2-Arylquinolines, in particular, have garnered significant attention for their potential as kinase inhibitors.[15][16][17]
Role as a Kinase Inhibitor
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development. Several studies have highlighted the potential of 2-arylquinolines to inhibit various kinases involved in cancer progression.[18][19][20]
While specific kinase inhibition data for 2-(3-Methoxyphenyl)quinoline is not extensively reported in publicly available literature, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways. The 2-arylquinoline core can act as a scaffold that positions the methoxyphenyl group into the ATP-binding pocket of various kinases, leading to competitive inhibition.
Potential Kinase Targets and Signaling Pathways:
Based on the activity of structurally related compounds, 2-(3-Methoxyphenyl)quinoline could potentially inhibit kinases in the following pathways:
-
EGFR/FAK Signaling: 2-Arylquinolines have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[15][16] Inhibition of these pathways can lead to reduced cell proliferation, migration, and invasion in cancer cells.
-
c-Met Signaling: The c-Met receptor tyrosine kinase is another important target in cancer therapy, and quinoline-based molecules have shown efficacy as c-Met inhibitors.[11]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer treatment. Quinoline derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[11]
Potential signaling pathways targeted by 2-(3-Methoxyphenyl)quinoline.
Applications in Drug Discovery and Development
The promising biological profile of 2-(3-Methoxyphenyl)quinoline makes it an attractive starting point for drug discovery campaigns. Its core structure can be further modified to enhance potency, selectivity, and pharmacokinetic properties.
Workflow for Drug Development:
A typical drug development workflow for a quinoline-based compound.
Conclusion and Future Directions
2-(3-Methoxyphenyl)quinoline represents a valuable chemical entity with significant potential in the field of drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. Its straightforward synthesis and versatile core structure provide a solid foundation for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific kinase targets of this compound and its derivatives, as well as on optimizing its ADME (absorption, distribution, metabolism, and excretion) properties to advance its therapeutic potential. The insights provided in this technical guide aim to facilitate and inspire further investigation into this promising molecule and its role in addressing unmet medical needs.
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